(3-Methoxy-4-methylphenyl)(morpholino)methanone
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Description
“(3-Methoxy-4-methylphenyl)(morpholino)methanone” is a chemical compound with the molecular formula C12H15NO3 . It is a heterocyclic compound, containing both oxygen and nitrogen atoms in its structure . The average mass of this compound is 221.252 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a methanone group, which is further connected to a 3-methoxy-4-methylphenyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 59.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 189.6±3.0 cm3 .Future Directions
The future directions for “(3-Methoxy-4-methylphenyl)(morpholino)methanone” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, new methods of synthesis could be developed to improve the efficiency and yield of these compounds.
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPRCPYQOQXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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